

Caspase-8 Inhibitor II solubility issues in DMSO.

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Compound of Interest

Compound Name: Caspase-8 Inhibitor II

Cat. No.: B13725195

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Technical Support Center: Caspase-8 Inhibitor II

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **Caspase-8 Inhibitor II** (Z-IETD-FMK).

Frequently Asked Questions (FAQs)

Q1: What is **Caspase-8 Inhibitor II** and what is its mechanism of action?

A1: **Caspase-8 Inhibitor II**, also known as Z-IETD-FMK, is a potent, irreversible, and cell-permeable inhibitor of caspase-8.[1] Caspase-8 is a critical initiator caspase in the extrinsic pathway of apoptosis (programmed cell death).[1] The inhibitor is a tetrapeptide (Ile-Glu-Thr-Asp) that mimics the substrate recognition sequence of caspase-8.[2] A fluoromethylketone (FMK) group on the C-terminus of the peptide forms an irreversible covalent bond with the cysteine residue in the active site of caspase-8, thereby inactivating the enzyme.[3] The addition of a benzyloxycarbonyl (Z) group at the N-terminus enhances its hydrophobicity and cell permeability.[1][3]

Q2: What is the recommended solvent for reconstituting **Caspase-8 Inhibitor II**?

A2: High-purity dimethyl sulfoxide (DMSO) is the recommended solvent for reconstituting lyophilized **Caspase-8 Inhibitor II**. [1][4]

Q3: What is a typical stock solution concentration for **Caspase-8 Inhibitor II** in DMSO?

A3: Stock solutions are typically prepared at concentrations of 5 mM, 10 mM, or 20 mM in DMSO.[3][5][6] For example, to create a 10 mM stock solution, you can dissolve 1 mg of the inhibitor in 150 µl of DMSO.[6] A 5 mM solution can be prepared by dissolving 250 µg in 76 µl of DMSO.[7]

Q4: How should I store the **Caspase-8 Inhibitor II** stock solution?

A4: The lyophilized powder should be stored at -20°C.[6] Once reconstituted in DMSO, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C.[1][8] Reconstituted solutions are generally stable for up to 6-8 months when stored properly.[8]

Q5: What is the maximum final concentration of DMSO that can be used in cell culture experiments?

A5: It is crucial to keep the final concentration of DMSO in the cell culture medium low to avoid cellular toxicity. The recommended maximum final concentration of DMSO is typically below 0.2%[6] or 1.0%[3]. High concentrations of DMSO can induce cellular stress and may even activate caspases, confounding experimental results.[9]

Troubleshooting Guide: Solubility Issues

Even when using the recommended solvent, researchers may encounter solubility issues with **Caspase-8 Inhibitor II**. This guide provides a step-by-step approach to troubleshoot these problems.

Problem: Precipitate forms in the DMSO stock solution upon storage.

- Possible Cause 1: Improper Storage. The stock solution was not stored properly at -20°C, or it has undergone multiple freeze-thaw cycles.
 - Solution: Prepare a fresh stock solution from lyophilized powder and ensure it is aliquoted and stored correctly at -20°C.[1]
- Possible Cause 2: Low-Quality DMSO. The DMSO used for reconstitution was not of high purity or contained water.

- Solution: Use anhydrous, high-purity DMSO for reconstitution.[10]

Problem: Precipitate forms when the DMSO stock solution is added to the aqueous cell culture medium.

- Possible Cause 1: High Final Concentration of the Inhibitor. The desired final concentration of the inhibitor in the medium is too high, exceeding its solubility in the aqueous environment.
 - Solution: Perform a dose-response experiment to determine the optimal and soluble concentration range for your specific cell type and experimental conditions. Typical working concentrations range from 1 μM to 50 μM . [1]
- Possible Cause 2: Improper Mixing Technique. The DMSO stock was added too quickly or without sufficient mixing, leading to localized high concentrations and precipitation.
 - Solution: Add the DMSO stock solution dropwise to the cell culture medium while gently vortexing or swirling the medium to ensure rapid and thorough mixing. Pre-warming the medium to 37°C can also aid in solubility.
- Possible Cause 3: High Final Concentration of DMSO. The volume of DMSO stock added results in a final DMSO concentration that is too high, which can cause both solubility issues and cellular toxicity.
 - Solution: Calculate the volume of DMSO stock needed to achieve the desired final inhibitor concentration while keeping the final DMSO concentration below the recommended limit (e.g., <0.2%). [6] If necessary, prepare a more concentrated DMSO stock solution to minimize the volume added to the culture medium.

Quantitative Data Summary

Parameter	Value	Reference(s)
Molecular Weight	654.68 g/mol	[5][11]
Purity	≥95% (UHPLC)	[5]
Recommended Solvent	High-purity DMSO	[1][4]
Typical Stock Concentrations	5 mM, 10 mM, 20 mM	[3][5][6]
Storage Temperature	-20°C (lyophilized and reconstituted)	[6][8]
Reconstituted Stability	Up to 6-8 months at -20°C	[8]
Typical Working Concentration	1 μM - 50 μM	[1]
Max Final DMSO in Culture	<0.2% - 1.0%	[3][6]

Experimental Protocols

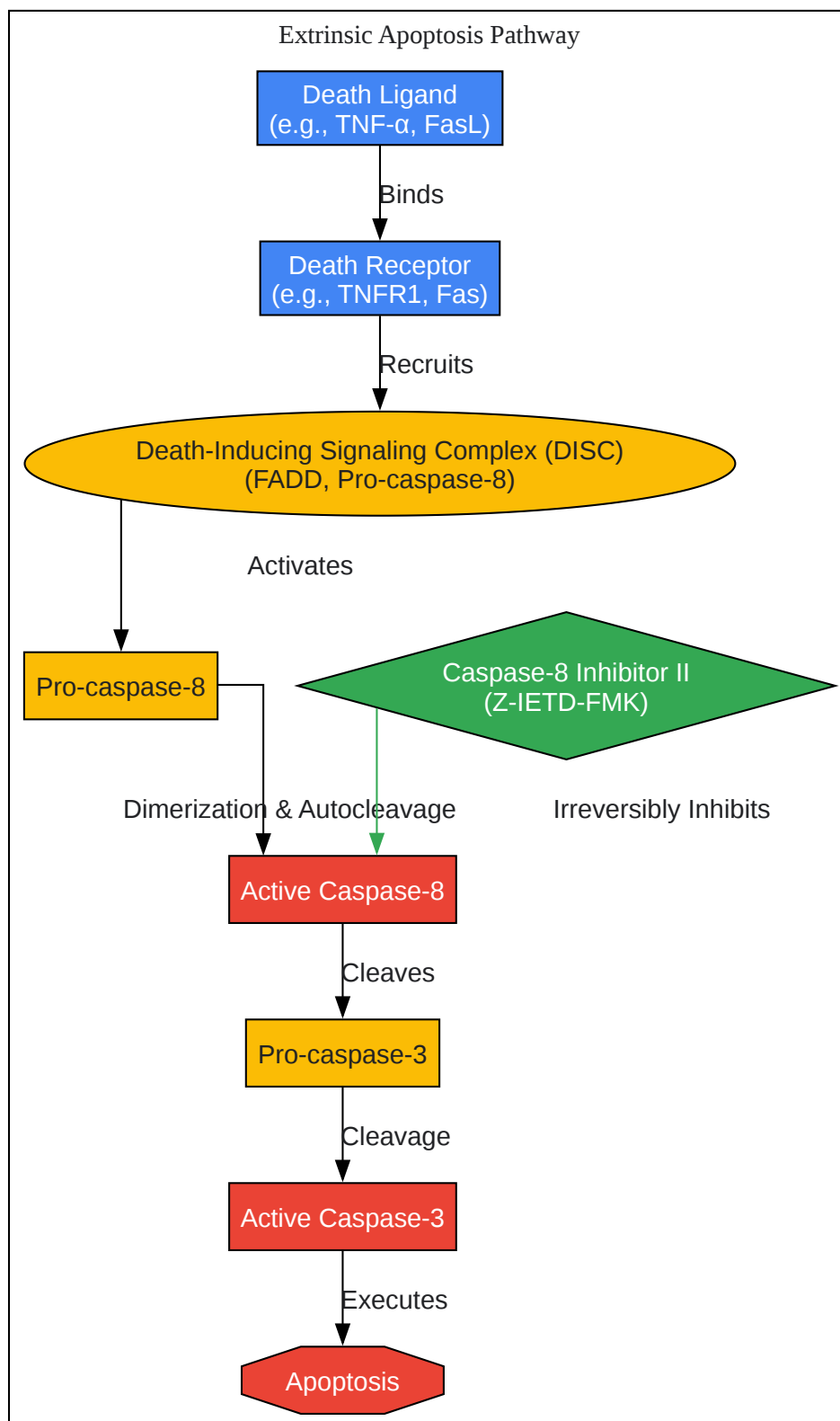
Protocol 1: Preparation of Caspase-8 Inhibitor II Stock Solution (10 mM)

- Allow the vial of lyophilized **Caspase-8 Inhibitor II** to come to room temperature before opening to prevent condensation.
- To a 1 mg vial of the inhibitor, add 152.6 μL of high-purity, anhydrous DMSO.
- Vortex gently until the powder is completely dissolved.
- Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
- Store the aliquots at -20°C.[6]

Protocol 2: General Protocol for Inhibiting Apoptosis in Cell Culture

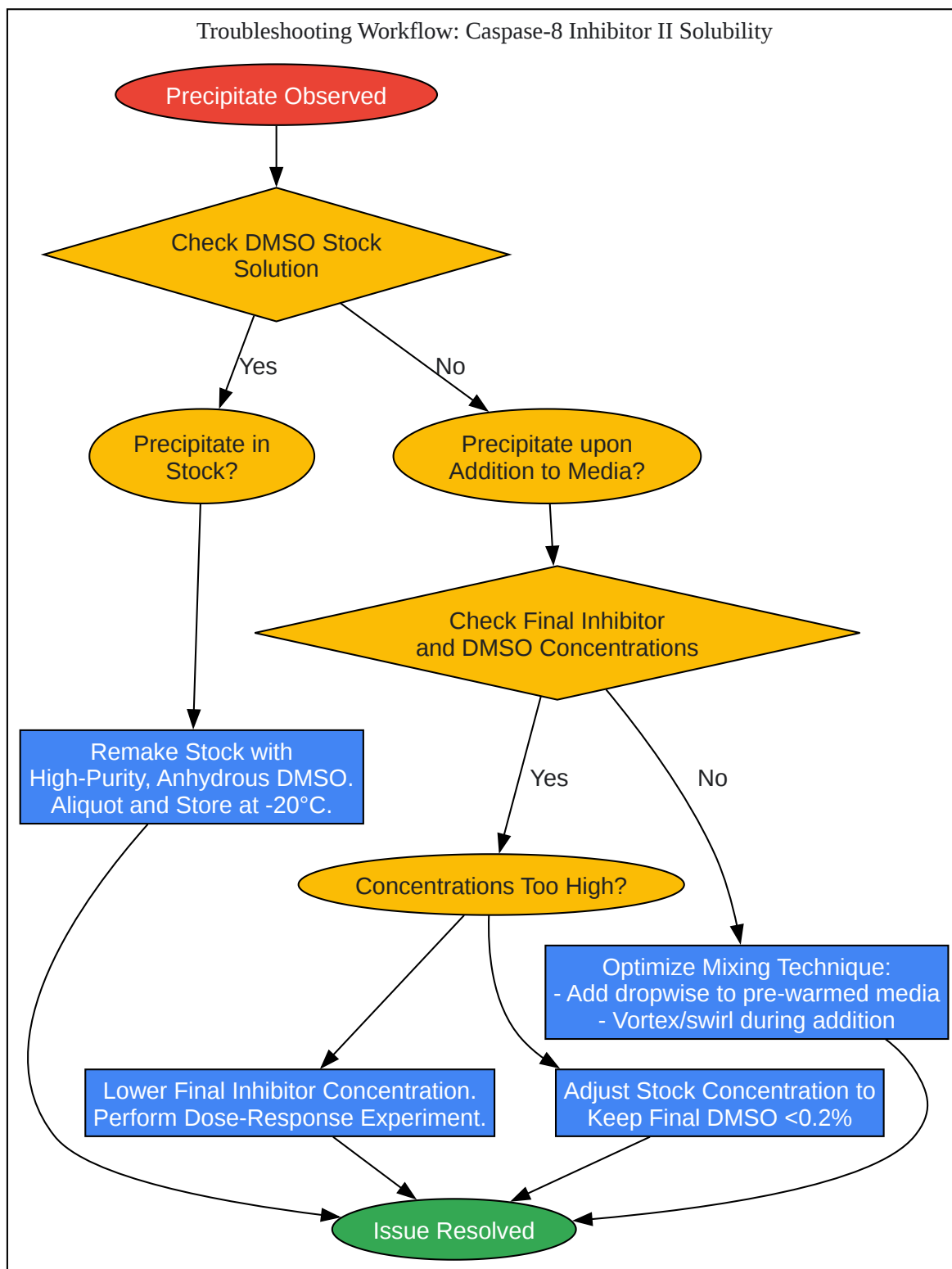
- Cell Seeding: Seed your cells of interest in an appropriate culture vessel and allow them to adhere or reach the desired confluency.
- Pre-incubation with Inhibitor:
 - Thaw an aliquot of the **Caspase-8 Inhibitor II** DMSO stock solution at room temperature.
 - Dilute the stock solution in fresh, pre-warmed cell culture medium to the desired final working concentration (e.g., 10-50 μM).^[1] Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.2%).^[6]
 - Remove the existing medium from the cells and replace it with the medium containing the inhibitor.
 - Pre-incubate the cells with the inhibitor for 30 minutes to 1 hour at 37°C in a CO₂ incubator.^[1]
- Induction of Apoptosis:
 - Add the apoptosis-inducing agent (e.g., TNF- α , FasL) to the cell culture medium.
 - Include appropriate controls: untreated cells, cells treated with the apoptosis-inducer only, and cells treated with the vehicle (DMSO) only.
- Incubation: Incubate the cells for the desired period to allow for the induction of apoptosis.
- Analysis: Harvest the cells and analyze for markers of apoptosis using methods such as Annexin V/PI staining followed by flow cytometry, or Western blotting for caspase-3 cleavage.^[1]

Visualizations



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Caption: Extrinsic apoptosis pathway and the inhibitory action of **Caspase-8 Inhibitor II**.



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Caption: Troubleshooting workflow for **Caspase-8 Inhibitor II** solubility issues.

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